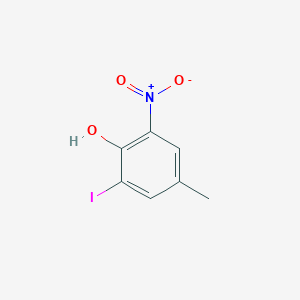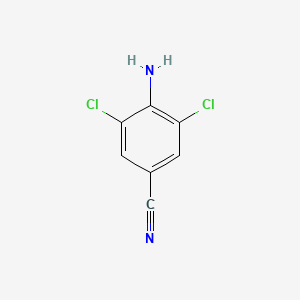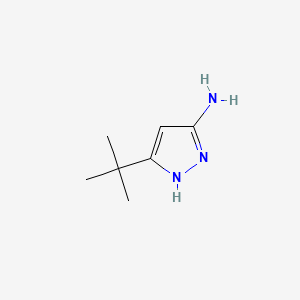
2-(4-Bromophényl)-2-méthyl-1,3-thiazolidin-4-one
Vue d'ensemble
Description
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is a synthetic compound with a variety of applications in scientific research. It is a brominated aromatic heterocycle that is used as a building block in organic synthesis. It is also used as a reagent in the synthesis of other compounds, as well as a ligand for metal complexes. This compound has a wide range of applications in organic chemistry, biochemistry, and pharmaceutical research.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été synthétisé et étudié pour son activité antimicrobienne . Les résultats ont révélé que certains dérivés du composé présentaient une activité antimicrobienne prometteuse comparable à celle des médicaments de référence . Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens.
Activité anticancéreuse
Le composé a également été évalué pour son activité anticancéreuse contre la lignée cellulaire de cancer du sein humain positif au récepteur des œstrogènes (MCF7) par le test au sulforhodamine B (SRB) . Certains dérivés se sont avérés actifs contre la lignée cellulaire cancéreuse, ce qui en fait des candidats potentiels pour le traitement du cancer .
Lutte contre la résistance aux médicaments
Des efforts ont été déployés pour étudier les activités pharmacologiques de dérivés nouvellement synthétisés du composé afin de lutter contre la résistance aux médicaments antimicrobiens et anticancéreux par les agents pathogènes et les cellules cancéreuses . Ces recherches pourraient conduire au développement d'agents chimiothérapeutiques plus efficaces et plus sélectifs.
Études d'amarrage moléculaire
Études d'amarrage moléculaire : ont été réalisées pour étudier le mode de liaison des composés actifs avec le récepteur . Les résultats ont démontré que certains dérivés présentaient un bon score d'amarrage dans la poche de liaison de l'ID PDB sélectionné , ce qui indique leur potentiel à être utilisés comme composés de tête pour la conception rationnelle de médicaments.
Synthèse et analyse structurale
Le composé et ses dérivés ont été synthétisés et leurs structures moléculaires ont été confirmées par leurs propriétés physicochimiques et leurs données spectroanalytiques . Cela fournit des informations précieuses pour le développement et l'optimisation de nouveaux composés.
Profil ADME
Le composé et ses dérivés ont montré des propriétés ADME (absorption, distribution, métabolisme et excrétion) prometteuses , ce qui est crucial dans le processus de développement de médicaments.
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound exerts its effects by binding to its target proteins, thereby interfering with their normal function .
Biochemical Pathways
Similar compounds have been shown to influence various cellular processes, including signal transduction, enzyme activity, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, depending on factors such as their chemical structure, the route of administration, and the presence of other substances in the body .
Result of Action
Similar compounds have been shown to exert a range of biological effects, including anti-inflammatory, analgesic, and antifungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds have been suggested. For instance, the neurotoxic potentials of the newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) on rainbow trout alevins, Oncorhynchus mykiss, were investigated .
Analyse Biochimique
Biochemical Properties
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can affect neurotransmission and potentially exhibit neuroprotective effects. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase, thereby influencing cellular redox balance .
Cellular Effects
The effects of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one on various types of cells and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those related to apoptosis and cell proliferation . For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one influences gene expression by modulating transcription factors such as NF-κB, which plays a key role in inflammatory responses . It also affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in ATP production and overall energy balance .
Molecular Mechanism
At the molecular level, 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For example, this compound can bind to the active site of acetylcholinesterase, thereby inhibiting its activity . Additionally, 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress . It also modulates enzyme activity by either inhibiting or activating specific enzymes involved in cellular signaling pathways . These interactions lead to changes in gene expression, enzyme activity, and overall cellular function.
Temporal Effects in Laboratory Settings
The effects of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In in vitro studies, prolonged exposure to 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one has been associated with sustained inhibition of enzyme activity and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function may diminish over time due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more prominent . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.
Metabolic Pathways
2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is involved in various metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . This compound can also interact with cofactors such as NADPH, which are essential for its metabolic conversion . The metabolic pathways of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one can influence its pharmacokinetics and overall bioavailability, affecting its therapeutic efficacy and potential side effects .
Transport and Distribution
The transport and distribution of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Additionally, binding proteins such as albumin can facilitate its distribution within the bloodstream and target tissues . The localization and accumulation of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one in specific tissues can influence its pharmacological effects and potential toxicity .
Subcellular Localization
The subcellular localization of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it exerts its effects on mitochondrial function and energy production . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization by directing it to specific organelles or compartments . Understanding the subcellular localization of 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNOS/c1-10(12-9(13)6-14-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXKCDXCZMIUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)CS1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336746 | |
| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
309294-12-0 | |
| Record name | 2-(4-Bromophenyl)-2-methyl-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




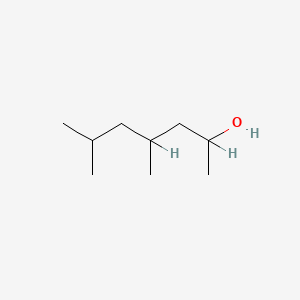
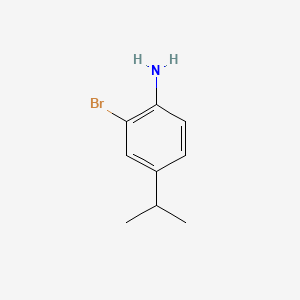

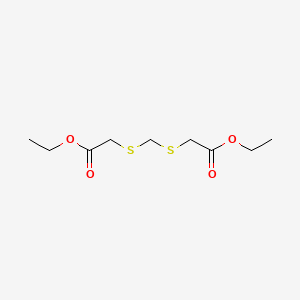

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)
